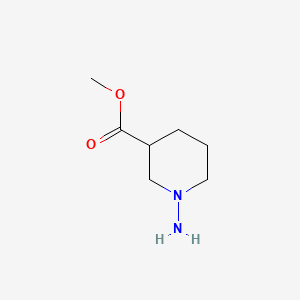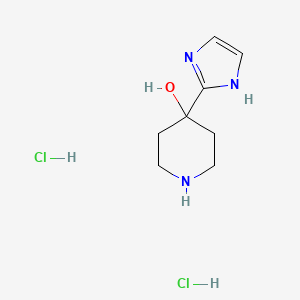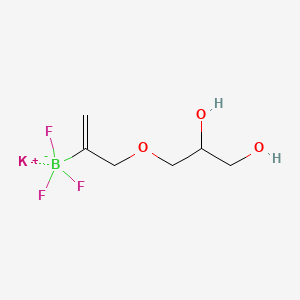![molecular formula C9H13ClN4O2 B13490481 3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)
3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride is a synthetic compound with a complex structure that includes a pyrimidine ring, an oxazolidinone ring, and a hydrochloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride typically involves multiple steps One common method starts with the preparation of the pyrimidine ring, followed by the formation of the oxazolidinone ringThe reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups .
Aplicaciones Científicas De Investigación
3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Thiamine EP Impurity A: This compound shares a similar pyrimidine structure but differs in its functional groups and overall structure.
Thiamine Impurity E: Another related compound with a similar pyrimidine ring but different substituents.
Uniqueness
Its distinct structure allows it to interact with different molecular targets and exhibit unique biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H13ClN4O2 |
|---|---|
Peso molecular |
244.68 g/mol |
Nombre IUPAC |
3-[(4-amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H12N4O2.ClH/c1-6-4-7(10)12-8(11-6)5-13-2-3-15-9(13)14;/h4H,2-3,5H2,1H3,(H2,10,11,12);1H |
Clave InChI |
UARQPYSRANJLMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)CN2CCOC2=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)


![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)








![1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-](/img/structure/B13490477.png)

